molecular formula C11H16ClNO B2843237 1,2,3,4-Tetrahydro-6-methoxy-1-methylisoquinoline hydrochloride CAS No. 82924-85-4

1,2,3,4-Tetrahydro-6-methoxy-1-methylisoquinoline hydrochloride

Cat. No. B2843237
CAS RN: 82924-85-4
M. Wt: 213.71
InChI Key: HJZZVVJCAXPAQA-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-6-methoxy-1-methylisoquinoline hydrochloride is a semi-synthetic hydrogenated ketone derivative of morphine . It has a molecular formula of CHNO, an average mass of 193.242 Da, and a monoisotopic mass of 193.110275 Da .


Synthesis Analysis

Two new strategies for the efficient synthesis of racemic 1,2,3,4-tetrahydroisoquinoline-3-phosphonic acid (Tic P) have been developed . The first strategy involves the electron-transfer reduction of the easily obtained α,β-dehydro phosphonophenylalanine followed by a Pictet–Spengler cyclization .


Molecular Structure Analysis

The molecular structure of 1,2,3,4-Tetrahydro-6-methoxy-1-methylisoquinoline hydrochloride is derived from morphine in the modification of the hydroxyl group in the carbon 6 to a carbonyl and the absence of a double bond between the carbon 7 and 8 .

Scientific Research Applications

Biological Activities

1,2,3,4-Tetrahydroisoquinolines (THIQ) based natural and synthetic compounds, including the compound , exert diverse biological activities against various infective pathogens . This makes them valuable in the development of new drugs and treatments.

Neurodegenerative Disorders

These compounds have shown potential in combating neurodegenerative disorders . This opens up possibilities for their use in developing treatments for conditions like Alzheimer’s, Parkinson’s, and other similar diseases.

Neuroprotective Activity

It has been established through behavioral and biochemical studies that (R,S)-1MeTIQ demonstrates neuroprotective activity . This suggests potential applications in protecting the nervous system from damage or degeneration.

Antagonizing Behavioral and Biochemical Effects

(R,S)-1MeTIQ has been found to antagonize the behavioral and biochemical effects of dopaminergic neurodegeneration induced by numerous experimental neurotoxins . This could be useful in the development of treatments for conditions related to dopamine, such as Parkinson’s disease.

Potential Damage to Dopaminergic Neurons

Studies suggest that TIQ, in fact, produces some damage to dopaminergic neurons . This information is crucial in understanding the potential side effects and risks associated with the use of these compounds.

Effect on Desipramine-Induced Changes

The compound 1MeTIQ has been studied for its effect on desipramine-induced changes in the forced swimming test (FST) . This could have implications in understanding and treating conditions related to mood and behavior.

properties

IUPAC Name

6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-8-11-4-3-10(13-2)7-9(11)5-6-12-8;/h3-4,7-8,12H,5-6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJZZVVJCAXPAQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CCN1)C=C(C=C2)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Synthesis routes and methods

Procedure details

To a stirred solution of 3,4-dihydro-6-methoxy-1-methylisoquinoline hydrochloride (19.2 g, 0.09 m) and NaOH (2.0 g, 0.05 m) in absolute methanol (600 ml) was added NaBH4 (14.0 g, 0.37 m) and the mixture was stirred for 2 hours. Another 4 g (0.11 m) of NaBH4 was added, and after 4 hours the reaction was added slowly to 150 ml of 20% aq HCl. The mixture was brought to gentle reflux for 2 hours and then the reaction was filtered, and the filtrate was concentrated on a rotating evaporator. The residue was added to 400 ml water and basified with 20% NaOH to a pH of 11-12. The mixture was extracted with methylene chloride (3×200 ml), dried over MgSO4, then concentrated to an oil (21 g). The oil was dissolved in ether (1 liter), and the solution was acidified with HCl gas. The resultant solid was filtered off and dried, giving 15.6 g of 1,2,3,4-tetrahydro-6-methoxy-1-methylisoquinoline hydrochloride, m.p. 218°-219°. (Yield 73%)
Name
3,4-dihydro-6-methoxy-1-methylisoquinoline hydrochloride
Quantity
19.2 g
Type
reactant
Reaction Step One
Name
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
4 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three

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